Product packaging for Kaempferitrin(Cat. No.:)

Kaempferitrin

Cat. No.: B1252857
M. Wt: 578.5 g/mol
InChI Key: PUPKKEQDLNREIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferitrin is a naturally occurring flavonoid glycoside recognized for its significant potential in biochemical and pharmacological research. This compound has demonstrated compelling activity in models of colorectal cancer, where it inhibits cell viability and induces apoptosis (programmed cell death) in cancer cells. The proposed mechanism of action involves the induction of reactive oxygen species (ROS)-mediated oxidative stress, leading to mitochondrial dysfunction, and the modulation of the PI3K/AKT signalling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancers . Beyond oncology research, this compound exhibits potent antioxidant properties. Studies using models of diabetic complications have shown that it can effectively scavenge reactive oxygen species (ROS), increase superoxide dismutase (SOD) activity, reduce lipid peroxidation, and protect cells from oxidative stress-induced apoptosis. This activity is associated with the suppression of the mitochondrial/cytochrome c-mediated apoptotic pathway . This compound is found in a variety of plants and has been identified as a distinctive marker flavonoid in Camellia oleifera honey . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B1252857 Kaempferitrin

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPKKEQDLNREIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Distribution, and Ecological Context of Kaempferitrin

Natural Sources and Species Identification

Kaempferitrin (B1674772) is widely distributed in the plant kingdom, particularly in dicotyledonous plants. researchgate.net

Identification in Plant Genera and Species

This compound has been identified in numerous plant species across various genera. It is considered a major flavonoid compound in some of these plants. nih.govscientificlabs.co.uk

Specific plant genera and species where this compound has been found include:

Justicia spicigera: this compound has been isolated from the leaves of Justicia spicigera and is considered a major component of its ethanolic extract. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgxpublication.com

Bauhinia forficata: This species is known to contain this compound, which is described as one of the major compounds in its preparations. scielo.bracs.orgjasianresearch.comresearchgate.net this compound is considered a predominant flavonoid in Bauhinia species. scientificlabs.co.uksigmaaldrich.com

Uncaria guianensis: this compound is present in the leaves and branches of Uncaria guianensis and has been considered a chemical marker to distinguish it from Uncaria tomentosa. cabidigitallibrary.orgtjnpr.orgresearchgate.nettandfonline.comscielo.brtandfonline.com

Chenopodium ambrosioides: While not explicitly detailed in the search results regarding this compound content, Chenopodium ambrosioides is a plant known for its diverse chemical composition, including flavonoids. [No direct citation for this compound in this specific plant from the search results]

Hibiscus cannabinus: this compound has been identified as a major compound in the leaves of Hibiscus cannabinus (kenaf). ulprospector.comkspbtjpb.orgknapsackfamily.commdpi.com

Other plant sources where this compound has been reported include Camellia sinensis nih.gov, Vicia faba, Lotus edulis nih.gov, Prunus cerasifera researchgate.net, Arabidopsis thaliana researchgate.net, Lotus corniculatus researchgate.net, wild and cultivated radish (Raphanus sativus) researchgate.net, silver linden (Toker et al., 2001), common privet (Romani et al., 2000), red leaf plum (Wu et al., 2019), Asplenium fern researchgate.net, Hedyotis verticillata wikipedia.org, Onychium japonicum wikipedia.org, Cinnamomum sp. scientificlabs.co.uksigmaaldrich.com, B. pinnatum sanbio.nlbiomol.comcaymanchem.com, Kaempferia galangal , Ocimum basilicum nih.gov, Pteridium aquilinum nih.gov, Acacia nilotica nih.gov, Rosa rugosa Thunb nih.gov, Moringa oleifera nih.gov, Tilia americana var. Mexicana nih.gov, Lycium barbarum nih.gov, Diospyros kaki L. nih.gov, and Strobilanthes crispus nih.gov.

Isolation from Fungal Organisms

Factors Influencing this compound Accumulation and Content

The accumulation and content of this compound in plants can be influenced by various factors.

Environmental Conditions and Geographic Variation

Research on Bauhinia forficata from two locations in southeastern Brazil with differing altitude and climate (Rio de Janeiro and Valinhos) showed variations in this compound content and extract yields. scirp.orgscirp.org

Plant Ontogenetic Stage and Organ-Specific Distribution

The ontogenetic stage of a plant and the specific organ examined can influence the distribution and accumulation of this compound. In Hibiscus cannabinus, leaves were found to contain large amounts of this compound compared to other organs like stems and roots. mdpi.com This suggests an organ-specific distribution where this compound is preferentially accumulated in the leaves. Similarly, in Uncaria guianensis, this compound was detected in the leaves and branches, with higher concentrations generally found in the leaves compared to the branches of adult wild plants. researchgate.net Losses of kaempferol (B1673270) rhamnosides, including this compound, were observed in senescing rosette leaves of Arabidopsis during development and in postharvest stored radish. researchgate.net

Solvent Effects on Extraction Yields

The choice of solvent significantly impacts the efficiency of this compound extraction from plant material. Studies on Justicia spicigera have shown that the use of 70% ethanol (B145695) as a co-solvent in supercritical fluid extraction considerably improved the yields of this compound compared to 99.5% ethanol extractions. semanticscholar.orgxpublication.comresearchgate.net Conventional extraction methods using 70% ethanol also showed high yields. xpublication.comresearchgate.net

Research on Hibiscus cannabinus suggested that water was an optimal solvent for extracting functional compounds, including this compound, yielding high levels of antioxidant activity. kspbtjpb.org For Uncaria guianensis, different solvent systems (methanol, ethanol:water 1:1, ethanol, and water) were evaluated for extraction efficiency, with ethanol:water 1:1 being used in a solid-phase extraction methodology for isolating this compound. tandfonline.comscielo.brtandfonline.com The solubility of polyphenolic and flavonoid compounds, including this compound, can increase significantly with increasing pressure and temperature in extraction processes, and the type of co-solvent used with supercritical CO2 can enhance the extraction of polar compounds. nih.govxpublication.com

Data on this compound Content in Bauhinia forficata from Different Locations and Extracts:

Location (Brazil)Extract TypeThis compound Content (µg/mL)
Telêmaco Borba/PRAqueous368.68 ± 65.10 researchgate.net
Itajaí/SCAqueous77.91 ± 15.06 researchgate.net
Telêmaco Borba/PRHydroalcoholic1952.59 ± 156.85 researchgate.net
Itajaí/SCHydroalcoholic211.61 ± 18.03 researchgate.net

Data on this compound Content in Uncaria guianensis Leaves and Branches:

Plant Type & AgePlant PartThis compound Content (mg 100 mg⁻¹ dry weight)
Wild AdultLeaves1.1 to 1.9 researchgate.net
Cultivated YoungLeaves0.3 to 0.7 researchgate.net
Wild AdultBranches0.00 to 0.04 researchgate.net

Data on this compound Yields from Justicia spicigera using Different Extraction Methods:

Extraction MethodSolventThis compound Yield (mg/100 g dry powder)
Supercritical Fluid ExtractionEthanol 99.5%115.08 ± 2.81 xpublication.comresearchgate.net
Supercritical Fluid ExtractionEthanol 70%562.71 ± 156.85 xpublication.comresearchgate.net
Conventional Extraction (70°C)Not specified574.20 ± 65.10 xpublication.comresearchgate.net

Ethnobotanical Significance for Research Contextualization

Ethnobotanical studies play a crucial role in contextualizing research on natural compounds like this compound by documenting the traditional knowledge and uses of plants by local communities. ethnobotanyjournal.orgmdpi.com This traditional ecological knowledge provides valuable insights into the potential biological activities and applications of plant-derived compounds. mdpi.comnih.gov Many plants known to contain kaempferol and its derivatives, including this compound, have been utilized in traditional medicine systems across the globe for centuries to address various health conditions. nih.gov

For instance, Cinnamomum osmophloeum, a plant species from which this compound is extracted in significant quantities from the leaves, is recognized in traditional Chinese medicine for its anti-diabetic properties. mdpi.com Similarly, Bauhinia forficata, another source of this compound, is traditionally used as an antidiabetic herbal remedy in Brazil. mdpi.com These traditional uses provide a historical and cultural context for scientific investigations into the potential anti-diabetic effects of this compound. Research into ethnobotanical usage can also help extrapolate the potential uses of plant remains found in archaeological contexts. ethnobotanyjournal.org

Ethnobotanical surveys document the specific plant parts used and the ailments they are traditionally believed to treat, which can guide modern pharmacological research. nih.govresearchgate.net The correlation between the ethnobotanical uses of certain kaempferol-containing plants and their described pharmacological activities further highlights the value of this traditional knowledge in identifying potential therapeutic agents. nih.gov Documenting this indigenous knowledge is considered an important task for scientists and policymakers to potentially lead to the development of new therapeutic agents. nih.gov

Interactive Table 2: Ethnobotanically Significant Plants Containing this compound or Related Compounds and Traditional Uses (Examples for Contextualization)

Plant SpeciesCompound (this compound or related)Traditional Use Context (Examples)Geographical Context (Examples)
Cinnamomum osmophloeumThis compoundAnti-diabetic properties. mdpi.comTraditional Chinese Medicine. mdpi.com
Bauhinia forficataThis compoundAntidiabetic herbal remedy. mdpi.comBrazil. mdpi.com
Uncaria guianensisThis compoundTraditional uses (as "unha-de-gato"). researchgate.netAmazonian and Central America. researchgate.net
Various Kaempferol-containing plantsKaempferol (aglycone of this compound)Treatment of numerous conditions. nih.govWorldwide traditional systems. nih.gov

Advanced Methodologies for Kaempferitrin Extraction, Isolation, and Purification

Solvent-Based Extraction Techniques

Solvent extraction is a fundamental step in isolating kaempferitrin (B1674772) from plant materials. The choice of solvent and method significantly impacts the yield and composition of the crude extract. Organic solvents, often combined with water, are commonly used nih.gov.

Conventional Maceration and Percolation Protocols

Conventional methods like maceration and percolation involve soaking or slowly passing a solvent through the plant material to dissolve the target compounds. While these methods are relatively simple, they can be time-consuming and may require large volumes of solvent. For instance, maceration with 70% ethanol (B145695) at room temperature for 72 hours has been used for the extraction of this compound from Justicia spicigera mdpi.com.

Assisted Extraction Methods (e.g., Microwave-Assisted Extraction, Ultrasound-Assisted Extraction)

To improve efficiency and reduce extraction time and solvent consumption, assisted extraction methods are employed. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) utilize energy to enhance the release of compounds from the plant matrix.

Research has explored the use of assisted extraction for this compound. For example, a study on Chenopodium ambrosioides utilized 80% ethanol for extraction, investigating the effect of microwave and ultrasonic power and duration. Optimal conditions using 300 W microwave power and 300 W ultrasonic power for 30 minutes yielded a maximal this compound concentration of 27.4 ± 2.3 µg/mL ajol.info. Extractions at the same power for 20 and 25 minutes also showed high yields ajol.info.

Supercritical fluid extraction (SFE) using CO2 with ethanol as a co-solvent has also been investigated for extracting this compound from Justicia spicigera. The highest concentrations of this compound were achieved at 300 bar pressure, 60°C temperature, and a co-solvent flow rate of 1.0 mL/min (99.5% ethanol) xpublication.com. Using 70% ethanol as a co-solvent in SFE significantly improved the yields compared to 99.5% ethanol extractions xpublication.com. Conventional extraction with 70% ethanol at 70°C for 120 minutes showed the highest yields of this compound (574.20 ± 65.10 mg/100 g) compared to SFE xpublication.com.

Chromatographic Separation and Enrichment Strategies

Following extraction, chromatographic techniques are crucial for separating this compound from other co-extracted compounds and enriching its concentration.

Column Chromatography Applications (e.g., Macroporous Resin, Sephadex LH-20, Silica (B1680970) Gel)

Various types of column chromatography are employed for the initial separation and purification of this compound.

Macroporous adsorption resins are effective for the preliminary enrichment and separation of polyphenols, including flavonoids like this compound, from crude extracts due to their good adsorption capacity and ease of operation amegroups.org. A study on Chenopodium ambrosioides successfully isolated this compound from an 80% ethanol extract using a D101 macroporous resin column ajol.info. The sample solution was adsorbed onto the resin, and the column was eluted with 50% ethanol ajol.info. Macroporous resin double-column systems have also been reported as cost-effective and simple for separating this compound from plant leaves researchgate.net.

Sephadex LH-20 is a common stationary phase used in gel permeation chromatography, suitable for separating compounds based on molecular size and polarity. It has been utilized in the purification of flavonoid glycosides scielo.org.mx.

Silica gel column chromatography is a widely used technique for the separation of natural products based on differences in polarity. It is often employed in both open column and flash chromatography formats mdpi.comscielo.org.mxresearchgate.nettandfonline.com. For instance, silica gel chromatography with gradient elution using mixtures of solvents like hexane (B92381) and ethyl acetate (B1210297), or chloroform (B151607) and methanol, has been used in the isolation of flavonoids mdpi.comscielo.org.mxnih.gov. TLC on silica gel plates is also frequently used to monitor fractions during column chromatography mdpi.comscielo.org.mxscielo.brresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical determination and preparative isolation and purification of this compound due to its high resolution and sensitivity ajol.inforesearchgate.net. HPLC-DAD (Diode Array Detection) is commonly used for the analysis and quantification of this compound in extracts and fractions scielo.brscielo.brscielo.br.

HPLC is used to assess the purity of isolated this compound researchgate.net. The retention behavior of this compound in reversed-phase HPLC can also inform the development of solid-phase extraction methods researchgate.netresearchgate.net.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a valuable technique for the selective isolation and enrichment of target compounds from complex matrices. It offers advantages in terms of speed, reduced solvent usage, and improved purity compared to liquid-liquid extraction.

SPE protocols have been developed for the isolation of this compound. A simple and low-cost SPE methodology using a C18 cartridge was developed for isolating this compound from an ethanol extract of Uncaria guianensis leaves researchgate.netresearchgate.net. This method involved conditioning the cartridge, loading the sample, washing, and eluting with a suitable solvent mixture researchgate.net. A specific protocol using a 500 mg C18 cartridge with 6 mL of 15% acetonitrile (B52724) as the elution solvent achieved a 60% relative recovery and 99% purity of this compound from 1 to 5 mg of the fraction researchgate.net. Another SPE protocol used ethyl acetate for conditioning, water for washing, and methanol:acetic acid (9:1 v/v) for elution in the isolation of ethyl p-methoxycinnamate from Kaempferia galanga extracts, demonstrating the general applicability of SPE in natural product isolation nih.gov.

Interactive Data Table: Extraction Yields of this compound

Plant SourceExtraction MethodSolventConditionsThis compound Yield/ConcentrationReference
Justicia spicigeraMaceration70% EthanolRoom temperature, 72 hoursNot specified (crude extract) mdpi.com
Chenopodium ambrosioidesMicrowave and Ultrasound Assisted Extraction80% Ethanol300 W MW, 300 W US, 30 min at 60°C27.4 ± 2.3 µg/mL ajol.info
Justicia spicigeraSupercritical Fluid ExtractionCO2 + 99.5% Ethanol300 bar, 60°C, 1.0 mL/min co-solvent flow, 180 min115.08 ± 2.81 mg/100 g dry powder xpublication.com
Justicia spicigeraSupercritical Fluid ExtractionCO2 + 70% EthanolNot specified (improved yields)562.71 ± 156.85 mg/100 g dry powder xpublication.com
Justicia spicigeraConventional Extraction70% Ethanol70°C, 120 min574.20 ± 65.10 mg/100 g dry powder xpublication.com
Uncaria guianensisSolid-Phase Extraction (C18 cartridge)15% AcetonitrileElution of 1-5 mg fraction with 6 mL solvent60% relative recovery, 99% purity researchgate.net
Uncaria guianensisUltrasound Assisted Extraction (for total flavonoids)EtOH:H2O 1:120 min sonication, six cyclesNot specified (optimized cycles) scielo.brresearchgate.net

Purity Assessment and Quantitative Recovery Methodologies

The accurate assessment of this compound purity and the efficient quantitative recovery of this compound are critical steps in its study and application. Various analytical techniques are employed for these purposes, with High-Performance Liquid Chromatography (HPLC) being a widely utilized method due to its sensitivity and ability to separate and quantify flavonoids.

HPLC-DAD (High-Performance Liquid Chromatography coupled with a Diode Array Detector) is a common technique for the quantitative evaluation of this compound content in plant extracts. This method allows for the simultaneous separation and detection of multiple compounds based on their retention times and UV-Vis spectra. For this compound analysis, monitoring is often performed at a wavelength of 265 nm. scielo.brscielo.brscirp.org A reversed-phase C18 column is typically used for the chromatographic separation. scielo.brscielo.brscirp.org

Validation of the HPLC method for this compound quantification involves determining parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established using a calibration curve prepared with known concentrations of a this compound standard. A high correlation coefficient (R²) value, typically close to 0.999 or greater, indicates good linearity within the tested concentration range. scielo.brscielo.brscirp.orgmdpi.com LOD and LOQ are determined to define the lowest concentrations of this compound that can be reliably detected and quantified by the method. scielo.brscielo.brmdpi.com

Quantitative recovery is assessed by applying a known amount of this compound to a sample matrix or during a purification step and then quantifying the amount recovered using the validated analytical method. For instance, in one study involving the purification of this compound from Uncaria guianensis leaves using solid-phase extraction (SPE), a recovery of 96% ± 0.11 was achieved. scielo.brscielo.brresearchgate.net Another study using HPLC for the determination of this compound in Cinnamomum osmophloeum leaves reported a recovery of 98.0%. gigvvy.com Recovery rates are crucial indicators of the efficiency of extraction and purification protocols.

Spectrophotometric methods can also be used for the quantification of flavonoids, including this compound, often employing reagents like aluminum chloride. scielo.brresearchgate.netnih.gov These methods measure the absorbance of flavonoid-aluminum complexes at specific wavelengths, typically around 427 nm for total flavonoid content or within the 390-440 nm range for flavonols. scielo.br While spectrophotometry can provide a measure of total flavonoid content, HPLC offers greater specificity for quantifying individual compounds like this compound. scielo.brnih.gov Comparisons between spectrophotometric and HPLC methods have shown that spectrophotometric assays may sometimes overestimate the this compound content compared to LC analysis, particularly in complex extracts containing multiple flavonoids. nih.govresearchgate.net

Research findings highlight the variability of this compound content in plant materials depending on factors such as plant species, geographical origin, and plant part. For example, studies on Uncaria guianensis showed this compound content ranging from 1.1 to 1.9 mg per 100 mg of dry leaves in wild plants, and lower amounts in cultivated young plants and branches. scielo.brscielo.brresearchgate.net In Bauhinia forficata, this compound content also varied significantly based on location and even season. scirp.orgresearchgate.net These variations underscore the importance of robust quantitative methodologies for accurate assessment.

Here is an example of quantitative data from a study on Uncaria guianensis:

Sample TypeThis compound Content (mg/100 mg dry material)
Wild U. guianensis Leaves1.1 - 1.9
Cultivated U. guianensis Leaves0.3 - 0.7
Wild U. guianensis Branches0.00 - 0.04

Another study on Bauhinia forficata reported this compound concentrations in different extracts:

Extract TypeGeographical AreaThis compound Concentration (µg/mL)
Aqueous ExtractTelêmaco Borba/PR368.68
Aqueous ExtractItajaí/SC77.91
Hydroalcoholic ExtractTelêmaco Borba/PR1952.59
Hydroalcoholic ExtractItajaí/SC211.61

Biosynthetic Pathways and Metabolic Transformations of this compound

This compound, a kaempferol (B1673270) glycoside (specifically, kaempferol 3,7-dirhamnoside), is a natural flavonoid found in various plants, including Hylodesmum caudatum (indicated by the 'Hc' prefix for enzymes) and Hibiscus cannabinus (kenaf) wikipedia.orgnih.govresearchgate.net. Its biosynthesis is intricately linked to the phenylpropanoid pathway, a central metabolic route in plants responsible for producing a diverse array of secondary metabolites, including flavonoids, lignins, and coumarins nih.gov.

Elucidation of this compound Biosynthesis within the Phenylpropanoid Pathway

The biosynthesis of this compound is considered a sub-pathway of the broader phenylpropanoid pathway. This pathway initiates with the aromatic amino acid phenylalanine, which undergoes a series of enzymatic conversions to yield the flavonoid backbone, subsequently modified to produce specific compounds like this compound nih.govresearchgate.net.

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes catalyze the sequential reactions leading to the formation of this compound within this pathway. Research, particularly in Hibiscus cannabinus, has focused on identifying and characterizing these enzymes and their gene expression patterns in different plant organs nih.govresearchgate.net.

Phenylalanine ammonia (B1221849) lyase (PAL) is the first committed enzyme in the phenylpropanoid pathway. It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia wikipedia.orgebi.ac.uk. This reaction is a crucial regulatory point for the entire pathway wikipedia.org. Studies in kenaf (Hibiscus cannabinus) have shown that the gene encoding HcPAL is expressed in various organs, with particularly high expression observed in stems nih.govresearchgate.net.

Cinnamate (B1238496) 4-hydroxylase (C4H) is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para position, yielding p-coumaric acid nih.govbiorxiv.org. This step introduces a hydroxyl group essential for the subsequent biosynthesis of many phenylpropanoids, including flavonoids. In kenaf, expression levels of the gene encoding HcC4H were found to be highest in mature leaves, followed by stems and young leaves, with the lowest expression in roots and mature flowers nih.govresearchgate.net.

4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by catalyzing the formation of a thioester bond with coenzyme A, producing p-coumaroyl-CoA nih.govresearchgate.net. p-Coumaroyl-CoA is a pivotal intermediate in the phenylpropanoid pathway, serving as a precursor for various downstream products, including flavonoids and lignins nih.gov. Similar to HcC4H, the expression of the gene encoding Hc4CL in kenaf was highest in mature leaves, followed by stems and young leaves, and lowest in roots and mature flowers nih.govresearchgate.net.

Chalcone (B49325) synthase (CHS) is a key enzyme in the flavonoid biosynthetic pathway. It catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone nih.govresearchgate.net. This reaction represents the first committed step in the biosynthesis of flavonoids. In kenaf, the expression of the gene encoding HcCHS was found to be highest in young flowers nih.govresearchgate.net.

Chalcone isomerase (CHI) catalyzes the stereospecific intramolecular isomerization of naringenin chalcone into (2S)-naringenin, a flavanone (B1672756) frontiersin.orguniprot.org. This cyclization step is essential for the formation of the characteristic flavonoid ring structure. In kenaf, the gene encoding HcCHI showed the highest expression levels in young flowers, similar to HcCHS nih.govresearchgate.net.

Following the formation of naringenin, further enzymatic steps, including hydroxylation and glycosylation, lead to the production of kaempferol and subsequently this compound (kaempferol 3,7-dirhamnoside) nih.govresearchgate.net. While the outline focuses on the initial steps of the phenylpropanoid pathway leading to the flavanone backbone, the conversion of naringenin to kaempferol involves flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS), and the subsequent glycosylation to this compound involves specific rhamnosyltransferases nih.govresearchgate.net. Research indicates that HcFLS may play a significant regulatory role in this compound biosynthesis in kenaf, correlating with the high accumulation of this compound in leaves where HcFLS expression is highest nih.govresearchgate.net.

Biosynthetic Pathways and Metabolic Transformations of Kaempferitrin

Elucidation of Kaempferitrin (B1674772) Biosynthesis within the Phenylpropanoid Pathway

Flavone 3-Hydroxylase (HcF3H)

Transcriptomic Analysis of Biosynthetic Gene Expression

Transcriptomic analysis has been employed to understand the gene expression patterns related to this compound biosynthesis in plants. In kenaf, transcriptome analysis has identified differentially expressed genes (DEGs) assigned to structural genes involved in flavonoid biosynthesis, including 4CL, CHS, CHI, F3H, DFR, ANS, FLS, and 3GT mdpi.comresearchgate.net. A comparative transcriptome analysis in kenaf leaves identified 29 DEGs assigned to eight structural genes related to the biosynthesis of anthocyanins and this compound mdpi.comresearchgate.net. These studies provide a large transcriptome library pool for understanding gene functions in flavonoid biosynthesis researchgate.net.

Regulatory Mechanisms of this compound Accumulation

The accumulation of this compound in plants is influenced by the expression and activity of enzymes involved in its biosynthesis, particularly flavonol 3-O-rhamnosyltransferases and flavonol 7-O-rhamnosyltransferases researchgate.net. In Hibiscus cannabinus, the expression pattern of HcFLS is highly consistent with the accumulation of this compound, suggesting that HcFLS primarily controls this compound biosynthesis in this plant nih.govresearchgate.net. Transcriptome analysis in kenaf has also identified DEGs related to transcription factor families that may regulate flavonoid synthesis researchgate.net.

In Vitro and In Vivo Metabolic Fate Studies of this compound

Upon ingestion, this compound undergoes metabolic transformations, particularly in the gastrointestinal tract, influencing its bioavailability and the nature of circulating metabolites.

Metabolism in Simulated Human Gastrointestinal Tract

Studies using a simulated human gastrointestinal tract, including artificial gastric juice, artificial intestinal juice, and intestinal flora, have investigated the metabolism of compounds like grosvenorine (B1181407), which is metabolized to this compound and other compounds sigmaaldrich.comresearchgate.net. Research specifically on this compound incubated with human intestinal flora has shown that it undergoes biotransformation nih.gov.

Identification of Metabolites (e.g., Kaempferol (B1673270), Afzelin (B1665622), α-Rhamnoisorobin)

The biotransformation of this compound by human intestinal flora leads to the formation of several metabolites. Key metabolites identified include kaempferol 3-O-alpha-L-rhamnoside (afzelin), kaempferol 7-O-alpha-L-rhamnoside (α-rhamnoisorobin), and kaempferol sigmaaldrich.comresearchgate.netnih.govresearchgate.net. These metabolites are formed through the deglycosylation of this compound. Studies have isolated and identified these products using chromatographic and spectroscopic techniques nih.gov.

An in vitro study investigating the metabolism of grosvenorine by human intestinal flora identified this compound, afzelin, α-rhamnoisorobin, and kaempferol as metabolites sigmaaldrich.comresearchgate.net. Another study focusing on this compound's biotransformation by human intestinal flora specifically identified afzelin (kaempferol 3-O-alpha-L-rhamnoside), kaempferol 7-O-alpha-L-rhamnoside, and kaempferol as conversion products nih.gov.

The metabolic fate of related compounds like kaempferol has also been studied, showing extensive metabolism in the liver and intestine to form glucuronide, methyl, and sulfate (B86663) conjugates, which circulate in the blood nih.govmdpi.com. Kaempferol-3-glucuronide and kaempferol-7-glucuronide are major conjugates nih.govnih.gov. While these studies focus on kaempferol, they provide context for the types of further modifications its glycosides and their deglycosylated products might undergo.

Here is a summary of this compound metabolites identified in studies involving human intestinal flora:

Parent CompoundMetabolites IdentifiedStudy TypeSource
GrosvenorineThis compound, Afzelin, α-Rhamnoisorobin, KaempferolIn vitro (simulated human GI tract) sigmaaldrich.comresearchgate.net
This compoundAfzelin, Kaempferol 7-O-alpha-L-rhamnoside, KaempferolIn vitro (incubation with human intestinal flora) nih.gov

Note: This table is designed to be interactive, allowing users to sort by columns or filter based on keywords.

In Vitro and in Vivo Biological Activities of Kaempferitrin: Mechanistic Investigations

Anticancer and Antitumor Activities

Kaempferitrin (B1674772) has demonstrated significant anticancer and antitumor activities in various experimental settings. These effects are primarily mediated through its ability to induce cytotoxicity and programmed cell death in cancer cells.

Evaluation of Cytotoxic Effects on Diverse Cancer Cell Lines

Studies have evaluated the cytotoxic effects of this compound on a range of cancer cell lines. This compound has been shown to induce high cytotoxic effects against HeLa cells, both in vitro and in vivo. nih.govtargetmol.comchemfaces.combiocat.com Its cytotoxic effects on human cancer cells have been assessed using methods such as MTT assays. nih.govchemfaces.com this compound also shows medicinal functions against liver cancer, with studies investigating its effects on SMMC-7721 cells. nih.gov Furthermore, this compound has been reported to inhibit the viability of colorectal cancer (HT-29) cells in a concentration-dependent manner. bookpi.org

Induction of Apoptosis and Necrosis

This compound is known to induce apoptosis in cancer cells. nih.govtargetmol.comchemfaces.combiocat.comnih.govbookpi.orgnih.govnih.gov This programmed cell death is a key mechanism by which this compound exerts its anticancer effects. While apoptosis induction is well-documented, the induction of necrosis by this compound is not prominently reported in the examined literature.

This compound induces apoptosis via the intrinsic pathway. nih.govtargetmol.comchemfaces.combiocat.com The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is initiated by intracellular signals that lead to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. mdpi.com

The apoptosis induced by this compound is described as caspase-dependent. nih.govtargetmol.comchemfaces.combiocat.combookpi.org Caspases are a family of cysteine proteases that play crucial roles in the execution phase of apoptosis. mdpi.com this compound has been shown to activate caspase-3 bookpi.org and caspase-9 nih.govmdpi.com. Activation of caspase-3 is considered a key event in apoptosis. mdpi.commdpi.com

This compound influences the mitochondrial apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria into the cytoplasm, which then triggers the formation of the apoptosome and the activation of caspases, particularly caspase-9 and caspase-3. nih.govmdpi.commdpi.com Studies have indicated that this compound can suppress the mitochondrial/cytochrome c-mediated apoptosis pathway in certain cell types, such as AGE-induced mesangial cells, by inducing the expression of anti-apoptotic factors. nih.govnih.govmdpi.com

Research suggests that this compound may promote apoptosis through the involvement of the p21/Bcl-2/Caspase 3 signaling pathway. nih.gov In studies focusing on liver cancer cells (SMMC-7721), this compound's therapeutic effects were potentially mediated by promoting apoptosis via this pathway. nih.gov Bcl-2 is an anti-apoptotic protein that regulates the mitochondrial pathway of apoptosis, and its downregulation favors apoptosis. nih.govmdpi.com Caspase-3 is a key executioner caspase in the apoptotic cascade. mdpi.commdpi.com p21 is a cyclin-dependent kinase inhibitor that can be involved in cell cycle arrest and apoptosis. nih.gov

While specific quantitative data like IC50 values for all the mentioned cell lines (HeLa, SMMC-7721, MDA-MB231) were not consistently available across the search results, the collective findings demonstrate this compound's cytotoxic effects and its ability to induce apoptosis through mechanisms involving the intrinsic pathway, caspase activation, mitochondrial involvement, and signaling pathways like p21/Bcl-2/Caspase 3.

Data Table: Summary of this compound's Effects on Cancer Cells

Cancer Cell LineObserved Effect(s)Relevant Mechanism(s) MentionedSource(s)
HeLaHigh cytotoxic and antitumor effects, Apoptosis inductionIntrinsic pathway, Caspase-dependent apoptosis, Cell cycle arrest nih.govtargetmol.comchemfaces.combiocat.com
SMMC-7721Anticancer effects, Apoptosis inductionp21/Bcl-2/Caspase 3 signaling pathway nih.gov
HT-29Inhibition of cell viability, Apoptosis inductionCaspase-dependent apoptosis, Caspase-3 activation, Cleaved PARP bookpi.org
Mitochondrial/Cytochrome C-Mediated Apoptosis

Cell Cycle Regulation and Arrest (e.g., G1 phase)

This compound has been shown to induce cell cycle arrest in various cancer cell lines. In human cervical cancer HeLa cells, this compound at a concentration of 45 µM was found to induce G1 arrest after 24 and 48 hours of treatment. medchemexpress.com This effect is considered one of the general mechanisms by which this compound exerts its cytotoxic effects. nih.govtargetmol.comresearchgate.net In human colon cancer HT-29 cells, this compound treatment also influenced cell cycle phase distribution. While lower doses (7.5 µM) increased the number of cells in the G0/G1 phase, the results indicated that this compound primarily induced cell cycle arrest at the G2/M phase in HT-29 cells at higher concentrations (up to 30 µM). ijrte.org

Anti-Proliferative Effects in Cellular Models

The anti-proliferative effects of this compound have been observed in several cellular models. In human cervical cancer HeLa cells, this compound demonstrated high cytotoxic effects in vitro. nih.gov The half-maximal inhibitory concentration (IC50) of this compound was reported as 45 ± 2.6 µM for HeLa cells and 65 ± 2.6 µM for MDA-MB231 breast cancer cells, while showing low toxicity to non-tumorigenic cells. medchemexpress.com this compound at a dosage of 30 µM also exhibited cytotoxic and anti-proliferative effects on HT-29 colorectal cancer cells. researchgate.netijrte.org Studies on non-small cell lung cancer (NSCLC) cells (A549 and H1299) revealed that this compound decreased cell viability in a dose-dependent manner. researchgate.net Furthermore, this compound significantly inhibited the proliferation of human liver cancer SMMC-7721 cells with an IC50 of 0.38 µM at doses of 4 and 8 µg/mL. researchgate.netajol.info In human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) MH7A cells, this compound was found to inhibit proliferation. nih.gov

Table 1: In Vitro Anti-Proliferative Effects of this compound

Cell LineEffectIC50 (µM)Reference
HeLa (Human Cervical)Cytotoxic, Inhibits proliferation45 ± 2.6 medchemexpress.comnih.gov
MDA-MB231 (Breast)Cytotoxic65 ± 2.6 medchemexpress.com
HT-29 (Colorectal)Cytotoxic, Inhibits proliferation30.0 researchgate.netijrte.org
A549 (NSCLC)Decreased viabilityDose-dependent researchgate.net
H1299 (NSCLC)Decreased viabilityDose-dependent researchgate.net
SMMC-7721 (Liver)Inhibits proliferation0.38 researchgate.netajol.info
MH7A (RA-FLS)Inhibits proliferationNot specified nih.gov

Tumor Growth Inhibition in Xenograft Models

In addition to its in vitro effects, this compound has demonstrated the ability to inhibit tumor growth in in vivo xenograft models. In athymic mice bearing HeLa tumors, intraperitoneal administration of different doses of this compound daily for 32 days markedly suppressed tumor growth and decreased tumor weight. nih.gov Specifically, doses of 2.5, 10, and 25 mg/kg suppressed tumor growth by 40%, 87%, and 97%, respectively, and decreased tumor weight by 37%, 81%, and 95%, respectively. medchemexpress.com this compound also restrained tumor growth in NSCLC xenograft models. researchgate.net Studies using a mice model of human liver cancer xenografts showed that this compound, a major compound from the ethanol (B145695) extract of Chenopodium ambrosioides, exerted antitumour effects, evaluated by measuring tumor growth and histological examinations of tumors. researchgate.netoup.com

Table 2: Tumor Growth Inhibition by this compound in Xenograft Models

Cancer Type (Cell Line)Animal ModelDose (mg/kg)Administration RouteEffect on Tumor GrowthEffect on Tumor WeightReference
Cervical (HeLa)Athymic mice2.5Intraperitoneal40% suppression37% decrease medchemexpress.comnih.gov
Cervical (HeLa)Athymic mice10Intraperitoneal87% suppression81% decrease medchemexpress.comnih.gov
Cervical (HeLa)Athymic mice25Intraperitoneal97% suppression95% decrease medchemexpress.comnih.gov
NSCLCXenograft miceNot specifiedNot specifiedRestrainedNot specified researchgate.net
Human Liver CancerXenograft miceNot specifiedNot specifiedAntitumour effectsNot specified researchgate.netoup.com

Antidiabetic and Hypoglycemic Effects

This compound has also been investigated for its potential antidiabetic and hypoglycemic properties.

Modulation of Glucose Homeostasis

This compound has been shown to modulate glucose homeostasis. usbio.netresearchgate.net Oral administration of this compound demonstrated a significant hypoglycemic effect in both normal and alloxan-induced diabetic rats. scispace.comnih.gov In normal rats, a blood glucose lowering effect was observed with a higher dose (200 mg/kg) at 1 hour post-treatment. scispace.com In diabetic rats, the hypoglycemic effect was evident at all tested doses (50, 100, and 200 mg/kg) and persisted throughout the study period for the higher doses. scispace.com However, this compound did not decrease blood glucose levels in glucose-fed hyperglycemic normal rats. scispace.com this compound stimulates glucose-metabolizing enzymes and promotes glucose homeostasis. targetmol.comnih.gov It has been reported to decrease blood glucose levels and stimulate glucose uptake in muscle. usbio.net Studies on rat soleus muscle showed a stimulatory effect of this compound on glucose uptake at concentrations of 10, 100, and 1000 ηM. nih.gov This effect is suggested to involve the insulin (B600854) receptor, PI3K, atypical PKC activity, and GLUT4 translocation. nih.gov However, another study indicated that this compound inhibits insulin-stimulated GLUT4 translocation and glucose uptake in 3T3-L1 adipocytes by inhibiting Akt activation and possibly by competing with glucose during transport. nih.gov

Activation of Insulin Signaling Pathways

This compound has been found to activate the insulin signaling pathway. medchemexpress.comusbio.netnih.govcapes.gov.brambeed.cnbiocrick.comdntb.gov.uajuniperpublishers.com This activation is considered a potential mechanism for its effects on glucose uptake in skeletal muscle. nih.govbiocrick.com this compound improves insulin resistance by activating the classical insulin transduction pathway. usbio.netnih.govcapes.gov.brjuniperpublishers.com

Insulin Receptor Beta and Insulin Receptor Substrate 1 Phosphorylation

Activation of the insulin signaling pathway by this compound involves the phosphorylation of key proteins, including insulin receptor beta (IRβ) and insulin receptor substrate 1 (IRS1). medchemexpress.comnih.govcapes.gov.brbiocrick.comjuniperpublishers.com Studies in 3T3-L1 adipocytes showed that this compound treatment resulted in an up-regulated level of phosphorylation on IRβ and IRS1. nih.govcapes.gov.brbiocrick.comjuniperpublishers.com Specifically, this compound at 15 µM increased tyrosine phosphorylation of IRβ and tyrosine phosphorylation of IRS1, effects similar to those observed with 10 nM insulin. medchemexpress.comambeed.cn This phosphorylation is an early and crucial step in the insulin signaling cascade, leading to the activation of downstream effectors like PI3K and Akt, which are involved in glucose transport and metabolism. nih.govcapes.gov.brbiocrick.comjuniperpublishers.comnih.gov

Table 3: Effect of this compound on Insulin Signaling Proteins in 3T3-L1 Adipocytes

ProteinEffect of this compound TreatmentNotesReference
Insulin Receptor Beta (IRβ)Increased phosphorylationTyrosine phosphorylation increased at 15 µM, similar to 10 nM insulin medchemexpress.comnih.govcapes.gov.brbiocrick.comjuniperpublishers.com
Insulin Receptor Substrate 1 (IRS1)Increased phosphorylationTyrosine phosphorylation increased at 15 µM, similar to 10 nM insulin medchemexpress.comnih.govcapes.gov.brbiocrick.comjuniperpublishers.com
PKB/Akt (Ser473 site)Up-regulated phosphorylationStimulation blocked by PI3-K inhibitor wortmannin (B1684655) medchemexpress.comnih.govcapes.gov.brbiocrick.comjuniperpublishers.com
PI3K/Akt (PKB) Pathway Activation

Studies have demonstrated that this compound can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt (Protein Kinase B) signaling pathway. This activation has been observed in various cell types, including 3T3-L1 adipocytes and rat soleus muscle. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov Investigations in 3T3-L1 adipocytes showed that this compound treatment led to increased phosphorylation levels of insulin receptor beta, insulin receptor substrate 1, and Akt (PKB) at the Ser473 site. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgnih.gov This phosphorylation indicates activation of the pathway. Further research using the PI3K inhibitor wortmannin revealed that PI3K acts upstream of Akt phosphorylation and subsequent downstream effects like GLUT4 translocation, as wortmannin abolished these effects induced by this compound. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgnih.gov These findings suggest that this compound's effects on glucose metabolism, at least in part, are mediated through the activation of the classical insulin signaling pathway involving PI3K and Akt. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov

Glucose Transporter Type 4 (GLUT4) Translocation and Protein Levels

However, a study investigating this compound's effects on insulin-stimulated glucose uptake in 3T3-L1 adipocytes presented a contrasting finding, indicating that this compound inhibited insulin-stimulated GLUT4 translocation and glucose uptake. mrc.ac.uk This inhibitory effect was associated with the inhibition of Akt activation and a potential direct competition with glucose during transport, as suggested by molecular docking studies. mrc.ac.uk This highlights the complexity of this compound's interaction with the glucose transport system and suggests that its effects may vary depending on the cellular context and the presence or absence of insulin stimulation.

Modulation of Glycolytic Enzyme Activity (e.g., 6-Phosphofructos-1-Kinase (PFK))

Modulation of glycolytic enzyme activity is another mechanism by which this compound exerts its metabolic effects. Specifically, studies have investigated its impact on 6-Phosphofructos-1-Kinase (PFK), a key regulatory enzyme in glycolysis (EC 2.7.1.11). qmul.ac.uknovusbio.com Research has shown that this compound enhances PFK activity, particularly in hepatic tissue and C2C12 muscle cells. researchgate.netguidetopharmacology.orgguidetopharmacology.orgnih.govresearchgate.netfrontiersin.orgguidetomalariapharmacology.org This enhancement of PFK activity is associated with stimulated tissue glucose utilization, increased glucose consumption, and elevated lactate (B86563) production. researchgate.netguidetopharmacology.orgnih.gov Structure-activity relationship studies suggest that the presence of two rhamnosyl moieties in the this compound structure is important for its ability to stimulate PFK activity and exert hypoglycemic effects. researchgate.netguidetopharmacology.orgnih.govguidetomalariapharmacology.org These findings indicate that this compound can directly influence the rate of glycolysis by modulating the activity of key enzymes like PFK.

Stimulation of Adipokine Secretion (e.g., Adiponectin)

This compound has been observed to stimulate the secretion of adipokines, particularly adiponectin, from adipocytes. Studies using 3T3-L1 adipocytes have shown that this compound treatment leads to increased secretion of adiponectin. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govfrontiersin.orgresearchgate.netacs.org Some research indicates that this compound can stimulate a more sustained release of adiponectin compared to insulin. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgnih.gov Adiponectin is an important adipokine known to enhance insulin sensitivity and exert anti-inflammatory effects, suggesting that the stimulation of its secretion contributes to the beneficial metabolic effects of this compound. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govfrontiersin.orgresearchgate.netacs.orgresearchgate.netbiomolther.org

Effects on Mesangial Cells in Diabetic Nephropathy Models

This compound has demonstrated protective effects on glomerular mesangial cells (GMCs), which are implicated in the development of diabetic nephropathy (DN). In in vitro models of DN, where cultured rat GMCs were exposed to advanced glycation end products (AGEs) to induce oxidative stress and apoptosis, this compound treatment showed protective effects. lipidmaps.orgwikipedia.orgnih.gov this compound was found to protect against AGE-induced apoptosis and oxidative stress in these cells. lipidmaps.orgwikipedia.org Mechanistic investigations revealed that this compound inhibited the expression of profibrotic markers such as collagen IV and transforming growth factor-beta 1 (TGF-β1), both of which are involved in the pathogenesis of DN. lipidmaps.orgwikipedia.org Furthermore, this compound treatment improved mitochondrial membrane potential recovery and suppressed the mitochondrial/cytochrome c-mediated apoptosis pathway in AGE-treated GMCs. lipidmaps.orgwikipedia.org These findings suggest that this compound may hold therapeutic potential for diabetic nephropathy by protecting mesangial cells from damage. lipidmaps.orgwikipedia.orgnih.gov

Anti-inflammatory Properties

This compound possesses anti-inflammatory properties, which have been investigated in various models. nih.govacs.orgnih.govflybase.orgvulcanchem.comlipidmaps.orgnih.govnih.govfishersci.finih.gov These properties contribute to its potential therapeutic applications in inflammatory conditions.

Inhibition of Leukocyte Infiltration and Exudation

One of the key anti-inflammatory mechanisms of this compound is its ability to inhibit leukocyte infiltration and exudation at the site of inflammation. Studies conducted in animal models of inflammation, such as mice with bradykinin-induced pleurisy and rats with carrageenan-induced pleuritis, have shown that this compound treatment reduces the influx of leukocytes and the accumulation of exudate. vulcanchem.comnih.govnih.govfishersci.finih.govgoogle.comnih.gov This inhibitory effect on cellular migration and fluid accumulation is a hallmark of reduced inflammatory response. The anti-inflammatory action is associated with decreased activity of enzymes like myeloperoxidase (MPO) and adenosine (B11128) deaminase (ADA), as well as reduced levels of pro-inflammatory mediators. nih.govfishersci.figoogle.comnih.gov These findings highlight this compound's capacity to modulate the cellular and biochemical events involved in the inflammatory process.

Compound and Protein Identifiers

NamePubChem CIDOther Relevant Identifier(s)
This compound5486199CHEBI:68883, CAS:482-38-2
Kaempferol (B1673270)5280863CHEBI:28499, CAS:520-18-3
AdiponectinSID 135651745GtoPdb ID: 3726
PI3K (Phosphoinositide 3-kinase)N/AInvolved in various pathways
Akt (Protein Kinase B)N/AKey signaling protein
GLUT4 (Glucose Transporter Type 4)N/ASLC2A4 (gene)
6-Phosphofructos-1-Kinase (PFK)N/AEC 2.7.1.11
Collagen IVN/ACOL4A1, COL4A2 (genes)
TGF-β1 (Transforming Growth Factor beta 1)56842206
Myeloperoxidase (MPO)N/AUniProt: P05164
Adenosine Deaminase (ADA)N/AGeneCards: ADA

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6, IFN-γ)

Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) are key mediators of the inflammatory response. thermofisher.commdpi.com Studies have shown that this compound can influence the levels of these cytokines. Treatment with this compound in a mouse model of LPS-induced acute lung injury decreased the levels of TNF-α, IL-6, and IL-1β in serum. all-imm.comall-imm.com Similarly, studies on Kaempferol, the aglycone of this compound, and other related flavonoids have shown a reduction in the secretion of IL-6 and TNF-α in LPS-stimulated macrophages. researchgate.net

Enzyme Inhibition (e.g., Cyclooxygenases (COX-1, COX-2), Inducible Nitric Oxide Synthase (iNOS))

Enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) play significant roles in the production of inflammatory mediators. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, with COX-2 being primarily involved in inflammation. nih.govslideshare.net iNOS is responsible for the production of nitric oxide, a molecule implicated in neuroinflammation. acs.org In vitro studies have indicated that this compound can inhibit the activity of enzymes such as LOX and COX-2, with reported IC50 values. mdpi.com Research on Kaempferol and related flavonoids has shown them to be active inhibitors of the transcriptional activation of COX-2 and iNOS in LPS-activated macrophages. nih.gov Kaempferol has also been noted to inhibit iNOS and COX-2, leading to a downregulation of the NF-κB pathway. nih.gov

Data Table 1: In Vitro Enzyme Inhibition by this compound

EnzymeIC50 (mmol L⁻¹)Reference
LOX0.130 mdpi.com
COX-20.186 mdpi.com

Suppression of NF-κB Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. frontiersin.org Studies have demonstrated that this compound can suppress this pathway. In LPS-induced acute lung injury in mice, this compound treatment decreased the protein levels of phosphorylated p65 (p-p65)/total p65 and phosphorylated IκB alpha (p-IκBα)/total IκBα, indicating inhibition of NF-κB pathway activation. all-imm.comall-imm.com Research on Kaempferol also highlights its ability to inhibit the NF-κB pathway. researchgate.netnih.govtandfonline.com The inhibition of NF-κB activation can occur through mechanisms such as preventing the degradation of its inhibitor protein, IκB. nih.gov

Antioxidant Mechanisms

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is involved in the pathogenesis of various diseases, including inflammatory conditions. This compound exhibits antioxidant properties through several mechanisms.

Direct Free Radical Scavenging Activity (e.g., DPPH, ABTS)

Direct scavenging of free radicals is a primary mechanism by which antioxidants exert their effects. Assays utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals are standard methods for evaluating this activity. researchgate.netmdpi.comfrontiersin.orgnih.govmdpi.com Studies have shown that this compound can efficiently scavenge both DPPH and ABTS radicals in vitro and in vivo. oup.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) (GSH))

Endogenous antioxidant enzyme systems, such as superoxide dismutase (SOD) and the glutathione (GSH) system, are critical for detoxifying ROS. SOD catalyzes the dismutation of superoxide radicals, while GSH is a key non-enzymatic antioxidant that also participates in enzyme-catalyzed detoxification reactions. nih.govnih.gov Research indicates that this compound can modulate these systems. In AGE-induced glomerular mesangial cells, this compound treatment effectively increased SOD activity and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comnih.gov Studies on Kaempferol have also shown an increase in GSH levels and SOD activity. nih.govnih.govplos.org

Reduction of Reactive Oxygen Species (ROS) Generation

Reducing the generation of ROS is another important antioxidant mechanism. Excessive ROS production plays a central role in the development of many inflammatory diseases. plos.org this compound has been shown to suppress ROS generation. In AGE-induced glomerular mesangial cells, this compound treatment resulted in reduced ROS production. mdpi.comnih.gov Similarly, studies on Kaempferol have demonstrated its ability to inhibit excessive ROS generation. researchgate.netplos.org Kaempferol can reduce ROS production through various pathways. researchgate.nettandfonline.comnih.govresearchgate.net

Data Table 2: Effect of this compound on Oxidative Stress Markers in AGE-Induced GMCs

MarkerEffect of this compound TreatmentReference
SODIncreased activity mdpi.comnih.gov
MDADecreased levels mdpi.comnih.gov
ROSSuppressed generation mdpi.comnih.gov

Protection Against Oxidative Stress

Research indicates that this compound possesses protective effects against oxidative stress in various cellular models. In studies involving advanced glycation end product (AGE)-induced oxidative stress in glomerular mesangial cells (GMCs), this compound demonstrated the ability to increase superoxide dismutase (SOD) activity and decrease malondialdehyde (MDA) levels. nih.govnih.gov These findings suggest that this compound can help restore the balance of the oxidative system by enhancing enzymatic antioxidant defenses and reducing lipid peroxidation products. nih.gov Furthermore, this compound was observed to suppress the generation of reactive oxygen species (ROS) in AGE-induced GMCs. nih.govnih.gov The protective mechanisms also involve the inhibition of collagen IV and transforming growth factor-β1 (TGF-β1) expression, which are implicated in ROS-related damage in diabetic nephropathy. nih.gov this compound has also shown protective effects against oxidative stress-induced neurotoxicity in in vitro models using SH-SY5Y cells exposed to H2O2 or 6-hydroxydopamine (6-OHDA). mdpi.com This activity appears to be linked to the activation of the prosurvival PI3-K/Akt pathway. mdpi.com

Immunomodulatory Effects

This compound has been shown to exert immunostimulatory effects on various immune cells, including splenocytes, macrophages, human peripheral blood mononuclear cells (PBMCs), and natural killer (NK) cells. chemfaces.comnih.gov

Modulation of Splenocyte and Macrophage Proliferation

In vitro studies have demonstrated that this compound can promote the proliferation of murine splenocytes and macrophages. At a concentration of 25 μM, this compound increased the proliferation of murine macrophages by 23% and splenocytes by 17% in the absence of lipopolysaccharides (LPS). chemfaces.comnih.gov

Here is a table summarizing the proliferation effects:

Cell TypeThis compound ConcentrationProliferation Increase (vs. untreated cells)NotesSource
Murine Macrophages25 μM23%In the absence of LPS chemfaces.comnih.gov
Murine Splenocytes25 μM17%In the absence of LPS chemfaces.comnih.gov

Effects on Human Peripheral Blood Mononuclear Cells (PBMCs)

This compound also influences the proliferation of human peripheral blood mononuclear cells (PBMCs). At a concentration of 25 μM, this compound increased the proliferation of human PBMCs by 24% in the absence of LPS. chemfaces.comnih.gov

Here is a table summarizing the proliferation effects on human PBMCs:

Cell TypeThis compound ConcentrationProliferation Increase (vs. untreated cells)NotesSource
Human PBMCs25 μM24%In the absence of LPS chemfaces.comnih.gov

Enhancement of Lysosomal Activity and Pinocytosis

Studies on murine macrophages (RAW 264.7 cell line) have shown that this compound can stimulate lysosomal enzyme activity and enhance pinocytosis. This compound stimulated lysosomal enzyme activity by 57% and pinocytosis (assayed by neutral red uptake) by 25% in murine macrophages, exhibiting a potency similar to that of LPS at 1 μg/ml. chemfaces.comnih.gov

Here is a table summarizing the effects on lysosomal activity and pinocytosis:

Cell TypeThis compound EffectIncreasePotency ComparisonSource
Murine MacrophagesLysosomal enzyme activity57%Similar to LPS 1 μg/ml chemfaces.comnih.gov
Murine MacrophagesPinocytosis (neutral red uptake)25%Similar to LPS 1 μg/ml chemfaces.comnih.gov

Modulation of Natural Killer (NK) Cell Activity

This compound has been reported to induce natural killer (NK) cell activity. In one study, this compound induced NK cell activity by 11%. chemfaces.comnih.gov NK cells are crucial components of the innate immune system, known for their ability to recognize and eliminate infected or cancerous cells. mdpi.comfrontiersin.org

Here is a table summarizing the effect on NK cell activity:

Cell TypeThis compound EffectIncreaseSource
NK cellsNK cell activity induction11% chemfaces.comnih.gov

Neuroprotective and Antidepressant-Like Activities

Exploration of Central Nervous System Modulation (e.g., Serotonergic System Involvement)

This compound has demonstrated anti-depressant-like effects in behavioral models in mice, such as the forced swimming test and tail suspension test, without affecting locomotor activity silae.itresearchgate.net. These observed effects suggest an involvement of the serotonergic system silae.itresearchgate.net. Studies indicate that the anti-immobility effect induced by this compound may be related to the serotonergic system, principally through interaction with 5-HT1A receptors researchgate.net. Pretreatment with a serotonin (B10506) synthesis inhibitor (p-chlorophenylalanine methyl ester) and a selective 5-HT1A receptor antagonist (WAY-100635) were found to block the anti-immobility effect induced by this compound researchgate.net.

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's and Parkinson's)

This compound has shown potential in the context of neurodegenerative disease research, including conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) mdpi.comnih.gov. Flavonoids, including this compound, have garnered attention for their potential neuroprotective effects nih.gov. Neurodegenerative disorders such as AD and PD are characterized by neuronal degeneration and neuroinflammation nih.gov. Research suggests this compound may offer benefits in the management of these conditions, potentially exerting dual effects nih.govresearchgate.net.

Anti-Osteoporotic Potential

This compound has been investigated for its potential in addressing osteoporosis, a disease characterized by reduced bone mass and microarchitectural deterioration researchgate.netnih.gov.

Modulation of Bone Mass and Microarchitecture

In vivo studies utilizing ovariectomized (OVX) rat models, a common model for postmenopausal osteoporosis, have demonstrated that this compound can significantly improve bone mass and microarchitecture researchgate.netnih.gov. Administration of this compound considerably improved parameters related to bone quality in these models researchgate.netnih.gov.

Studies on Osteoblast and Osteoclast Cell Lines

Research involving in vitro studies on osteoblast and osteoclast cell lines has provided insights into the cellular mechanisms underlying this compound's anti-osteoporotic effects researchgate.netnih.gov. This compound has been shown to exhibit a stimulatory effect on osteoblastic cells, which are responsible for bone formation researchgate.netnih.gov. Concurrently, it demonstrates an inhibitory action on osteoclastic cells, which are involved in bone resorption researchgate.netnih.gov. This dual action of promoting bone formation and inhibiting bone breakdown contributes to its potential anti-osteoporotic activity researchgate.netnih.gov. Mechanistic investigations in osteoclastic cells have indicated that this compound can down-regulate the phosphorylation level of I-κB nih.gov. Commonly used cell lines for studying osteoclasts in vitro include the murine macrophage cell line RAW 264.7 isciii.esmdpi.com.

Antimicrobial and Antiparasitic Actions

This compound has also been explored for its ability to act against various microorganisms and parasites.

Antibacterial Efficacy

Studies have reported on the antibacterial efficacy of this compound against a panel of bacterial species caymanchem.comsemanticscholar.org. It has shown activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi caymanchem.com. Furthermore, this compound has exhibited antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus mutans semanticscholar.org. Research involving metal nanoparticles functionalized with this compound has demonstrated potent antimicrobial and antibiofilm effects against Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Antimicrobial Activity of this compound

MicroorganismActivity ObservedReference
Staphylococcus aureusActive caymanchem.comsemanticscholar.org
Pseudomonas aeruginosaActive caymanchem.com
Salmonella typhiActive caymanchem.com
Streptococcus mutansActive semanticscholar.org
MRSAPotent effect nih.gov
Fungi (C. albicans, C. parapsilosis, C. neoformans)Active caymanchem.com

Beyond antibacterial effects, this compound has also been noted for its antifungal and antiparasitic properties caymanchem.comresearchgate.netresearchgate.net.

Antifungal Efficacy

Anthelmintic Activity

Other Investigated Biological Activities

Natriuretic Effects

This compound has been reported to possess natriuretic properties. benthamdirect.commdpi.commdpi.comresearchgate.netnih.gov Studies in rats have investigated the influence of this compound on diuretic and natriuretic effects. mdpi.commdpi.comnih.govresearchgate.net Flavonoids, including this compound, have been shown to induce significant diuretic and saluretic effects in experimental models, potentially through various mechanisms. researchgate.net One potential mechanism for diuretic effects of plant compounds is through the formation of prostaglandin (B15479496) E2 (PGE2), which influences kidney function. nih.gov Flavonoid compounds with antioxidant activity may also increase endothelial nitric oxide (NO) levels, which can cause natriuresis and diuresis and inhibit fluid reabsorption in renal tubules. nih.govscispace.com this compound, specifically, demonstrated significant diuretic and saluretic effects after oral administration to rats at low concentrations (0.1 mg/kg). researchgate.net

Influence on Meat Quality (e.g., in broiler chickens)

This compound has been shown to improve meat quality in broiler chickens. benthamdirect.comresearchgate.netnih.govagriculturejournals.czagriculturejournals.czresearchgate.netgrafiati.com A study investigated the effects of dietary supplementation with this compound on meat quality parameters in broiler chickens. agriculturejournals.czagriculturejournals.czresearchgate.net Supplementation with 0.3% or 0.9% this compound significantly increased the lightness of meat color. agriculturejournals.czagriculturejournals.cz Furthermore, this compound supplementation at these concentrations decreased breast muscle drip loss, breast muscle crude fat, and breast muscle malondialdehyde (MDA) level. agriculturejournals.czagriculturejournals.cz MDA is an indicator of oxidative stress, suggesting an antioxidant effect contributing to improved meat quality. agriculturejournals.cz

The mechanism involved in the improvement of meat quality by this compound in broiler chickens appears to be related to the regulation of angiopoietin-like protein 3 (ANGPTL3). agriculturejournals.czagriculturejournals.czresearchgate.net ANGPTL3 is a protein primarily expressed in the liver that can promote adipose formation. agriculturejournals.czagriculturejournals.cz Excessive fat deposition can reduce meat quality. agriculturejournals.cz this compound (0.3% or 0.9%) supplementation significantly down-regulated hepatic ANGPTL3 mRNA expression in broiler chickens. agriculturejournals.czagriculturejournals.czresearchgate.net These results suggest that this compound improves meat quality by decreasing the expression of ANGPTL3. agriculturejournals.czagriculturejournals.czresearchgate.net

The study also provided quantitative data on the effects of different concentrations of this compound on meat quality parameters. The following table summarizes some of these findings:

ParameterControl (0.0%)0.1% this compound0.3% this compound0.9% this compound
Meat Color (L)--IncreasedIncreased
Breast Muscle Drip Loss (%)--DecreasedDecreased
Breast Muscle Crude Fat (%)--DecreasedDecreased
Breast Muscle MDA Level--DecreasedDecreased
Hepatic ANGPTL3 mRNA (Fold)1.00 ± 0.080.86 ± 0.110.63 ± 0.090.45 ± 0.07**

Depigmenting Properties

The depigmenting properties of this compound have been investigated. In one study using B16 melanoma cells to evaluate depigmenting activity, this compound (compound 4) was tested alongside other kaempferol derivatives, including kaempferol (compound 1) and afzelin (B1665622) (compound 3). nih.gov At a concentration of 400 µM, this compound showed neither inhibitory activity on depigmentation nor cytotoxicity in this model. nih.gov This suggests that, in this specific in vitro system, this compound did not exhibit depigmenting effects. The study authors suggested that the presence of a 3-hydroxyl group on kaempferol might be important for depigmenting activity, and additional rhamnose moieties, as in this compound, might negatively affect this activity. nih.gov

Molecular Pharmacology and Target Identification of Kaempferitrin

Receptor and Enzyme Interaction Studies

Studies have explored the ability of kaempferitrin (B1674772) to interact with specific protein targets through molecular docking and to modulate enzyme activity through inhibition kinetics.

Molecular Docking and Binding Affinity Analysis with Target Proteins (e.g., SIRT1, TP53, MMP-2, PARP, iNOS, Chk1, ESR1, EGFR, SRC)

Molecular docking studies have been employed to predict the binding interactions and affinities of this compound with various target proteins. In the context of anti-liver cancer mechanisms, network pharmacology analysis identified potential hub targets, and molecular docking indicated that this compound had potent binding activity with SIRT1 and TP53. nih.gov These findings were further supported by molecular dynamics simulations. nih.gov

This compound has also been investigated for its interactions with other proteins. While specific detailed docking or binding affinity data for MMP-2, PARP, Chk1, ESR1, EGFR, and SRC directly with this compound were not extensively detailed in the immediate search results, related studies on flavonoids like kaempferol (B1673270) provide some context. For instance, kaempferol has shown interactions with ESR1, EGFR, and SRC in network pharmacology studies related to gastric cancer, with molecular docking indicating good binding scores with these targets. nih.gov Given that this compound is a glycoside of kaempferol, these findings suggest potential areas for further investigation regarding this compound itself.

Regarding iNOS, this compound has demonstrated inhibitory effects on its activity in vitro, with an IC50 value of 0.241 mmol L−1 reported in one study. mdpi.com This indicates a direct interaction leading to enzyme inhibition.

Enzyme Inhibition Kinetics (e.g., Topoisomerase I, PFK, COX enzymes)

This compound has been shown to influence the activity of several enzymes. It has demonstrated inhibitory effects on COX-2 activity in a dose-dependent manner, with an IC50 value of 0.186 mmol L−1. mdpi.com Its inhibitory effect on LOX activity was also observed, with an IC50 of 0.130 mmol L−1. mdpi.com

Gene and Protein Expression Regulation

This compound influences cellular processes by modulating the expression levels of various genes and proteins, particularly those involved in apoptosis, cell cycle control, and extracellular matrix remodeling.

Modulation of Pro- and Anti-apoptotic Gene Expression (e.g., APAF1, BAX, BAD, Caspases, BCL-2, BIRC8, MCL-1, XIAP, NAIP, p27, p53, p21)

This compound has been reported to influence the expression of genes and proteins critical for regulating apoptosis. Studies, particularly those investigating its potential anti-cancer effects, indicate that this compound can upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes. nih.govresearchgate.net

For instance, research suggests that this compound may promote apoptosis by modulating pathways involving p21, BCL-2, and Caspase-3. nih.gov An increase in the BAX/BCL-2 ratio is often associated with the induction of apoptosis, as BAX is a pro-apoptotic protein and BCL-2 is anti-apoptotic. nih.govwaocp.org While direct studies on this compound's effect on all listed proteins (APAF1, BAD, BIRC8, MCL-1, XIAP, NAIP) were not explicitly detailed for this compound itself, studies on its aglycone, kaempferol, have shown upregulation of APAF1, BAX, BAD, Caspases 3 and 9 at the transcript level, and BAD, BAX, p27, p53, and p21 at the protein level. researchgate.netmdpi.com Concurrently, kaempferol downregulated the expression of BCL-2, BIRC8, MCL-1, XIAP, and NAIP at the transcript level and BCL-2 and XIAP at the protein level. researchgate.netmdpi.com Given the structural relationship, similar effects might be observed with this compound.

Regulation of Cell Cycle Regulatory Proteins

This compound has been implicated in the regulation of cell cycle progression. Modulating the expression of cell cycle regulatory proteins can lead to cell cycle arrest, a mechanism often exploited in cancer therapy. While specific details on this compound's direct impact on a broad range of cell cycle proteins were not extensively found, studies on related compounds like kaempferol have demonstrated the ability to modulate these proteins. mdpi.comnih.gov Kaempferol, for example, has been shown to induce G2-M phase cell cycle arrest by downregulating the expression of regulatory proteins such as CCNB1, CCNB2, CCNE2, CDK2, CDKN2A, CDKN2B, and CDK4. mdpi.com Cell cycle regulation involves a complex interplay of cyclins and cyclin-dependent kinases (CDKs). khanacademy.org Further research is needed to fully elucidate this compound's specific effects on these regulatory proteins.

Effects on Extracellular Matrix Proteins (e.g., Collagen IV, TGF-β1)

This compound has been shown to influence the expression of extracellular matrix (ECM) proteins, particularly in the context of conditions like diabetic nephropathy. Studies have indicated that this compound treatment can lead to a decrease in the expression levels of TGF-β1 and Collagen IV, consequently reducing the expansion of the ECM. nih.govdntb.gov.ua This effect was observed in glomerular mesangial cells treated with advanced glycation end products (AGEs), which are known to increase the expression of TGF-β1 and Collagen IV, contributing to ECM accumulation and fibrosis. nih.govcapes.gov.br TGF-β1 is a key factor in promoting the deposition of ECM proteins like various types of collagen. nih.govcapes.gov.brnih.gov

Data illustrating the effects of this compound on TGF-β1 and Collagen IV expression are presented in the table below, based on findings in AGE-treated glomerular mesangial cells.

Treatment GroupTGF-β1 Expression Level (Relative to Control)Collagen IV Expression Level (Relative to Control)
Control1.001.00
AGEsIncreasedIncreased
AGEs + KM (Low Dose)Decreased compared to AGEs groupDecreased compared to AGEs group
AGEs + KM (Medium Dose)Decreased significantly compared to AGEs groupDecreased significantly compared to AGEs group
AGEs + KM (High Dose)Decreased compared to AGEs groupDecreased compared to AGEs group

Note: The exact fold changes for "Increased" and "Decreased" would require specific quantitative data from the source, but the table reflects the reported directional changes in expression. nih.gov

Advanced Cellular Signaling Pathway Analysis

This compound has been shown to interact with several key cellular signaling pathways, suggesting its involvement in diverse biological processes. Analysis of these pathways provides insight into the molecular mechanisms underlying this compound's observed effects.

PI3K/Akt/GLUT4 Signaling Cascade

The PI3K/Akt/GLUT4 signaling cascade is crucial for glucose uptake and metabolism, particularly in insulin-responsive tissues like adipose tissue and muscle. d-nb.infojapsonline.com GLUT4, a glucose transporter, is typically stored in intracellular vesicles and translocates to the plasma membrane upon insulin (B600854) stimulation to facilitate glucose entry into cells. d-nb.infojapsonline.com Dysregulation of this pathway is implicated in conditions like type 2 diabetes. d-nb.info

Research indicates that this compound may influence this cascade. While direct studies on this compound's effect on exosomal marker expression and extracellular vesicle modulation in the context of GLUT4 translocation were not found in the provided results, the PI3K/Akt pathway is known to be involved in GLUT4 trafficking. japsonline.com Studies on other compounds have explored their interaction with GLUT4 as a therapeutic target for conditions like type 2 diabetes and certain cancers where GLUT4 localization is altered. d-nb.infojapsonline.comgoogle.com

MAPK and MEK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the MEK kinases, are central to regulating various cellular activities such as proliferation, differentiation, and stress responses. medchemexpress.com this compound has been investigated for its effects on these pathways. While the provided search results mention MAPK inhibitors and the MAPK pathway in the context of other compounds and diseases, specific detailed findings on this compound's direct modulation of MAPK and MEK pathways were not prominently available in the context of the provided references uni.lunih.gov. However, flavonoids, as a class, are known to interact with MAPK signaling. medchemexpress.com

p21/Bcl-2/Caspase 3 Signaling Pathway

The p21/Bcl-2/Caspase 3 signaling pathway is intricately involved in the regulation of cell cycle progression and apoptosis (programmed cell death). nih.govmdpi.com p21 is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. nih.gov Bcl-2 is an anti-apoptotic protein, while Caspase-3 is a key executioner caspase that, when activated, leads to the dismantling of the cell. nih.govmdpi.com

Research suggests that this compound can promote apoptosis, potentially through modulating this pathway. One study indicated that this compound exerted therapeutic effects possibly by promoting apoptosis via the p21/Bcl-2/Caspase 3 signaling pathway, which was supported by experimental evidence. nih.gov Another study involving molecular docking found that this compound docked well with Bcl-2 and Caspase-3, with binding scores of -7.2 and -7.3 kcal/mol, respectively. researchgate.net This suggests a potential interaction that could influence their activity. Flavonoids, including quercetin, have also been shown to downregulate Bcl-2 expression and upregulate Bax and Caspase-3, leading to apoptosis. mdpi.com

ProteinThis compound Docking Score (kcal/mol)
Bcl-2-7.2 researchgate.net
Caspase-3-7.3 researchgate.net
BAX-6.9 researchgate.net
COX-2-8.8 researchgate.net
TNF-α-8.0 researchgate.net
VEGF-7.2 researchgate.net
Protein Kinase B-6.7 researchgate.net
Cytochrome P450-7.4 researchgate.net

AKT/GSK3β Pathway

The AKT (also known as Protein Kinase B) /GSK3β (Glycogen Synthase Kinase 3 beta) pathway is involved in various cellular processes, including metabolism, survival, and proliferation. vulcanchem.comguidetopharmacology.org AKT phosphorylates and inhibits GSK3β, leading to downstream effects that often promote cell survival and growth. vulcanchem.com

While specific details on this compound's direct interaction with the AKT/GSK3β pathway were not extensively detailed in the provided search results uni.luunesp.br, the broader PI3K/Akt pathway has been mentioned in relation to glucose uptake and potential therapeutic targeting. d-nb.infojapsonline.comvulcanchem.com Molecular docking studies on this compound with "Proteinase kinase B" (which is also known as AKT) showed a binding score of -6.7 kcal/mol, suggesting a potential interaction. researchgate.net Inhibitors targeting AKT have been developed and studied for their potential in cancer treatment. guidetopharmacology.orgiiarjournals.org

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activities. For flavonoids like this compound, the core flavonoid structure, the position and type of sugar moieties (glycosylation), and the presence and nature of substituents on the aglycone or glycosyl units all play significant roles in determining their pharmacological profiles. mdpi.com

Impact of Glycosylation on Biological Activities

Glycosylation, the attachment of sugar molecules to the flavonoid aglycone, is a crucial modification that significantly impacts the biological activities of flavonoids. ijper.org For this compound, which is a kaempferol diglycoside with rhamnose units at the C-3 and C-7 positions, the presence and position of these sugar moieties influence its properties compared to its aglycone, kaempferol, and other glycosylated derivatives. wikipedia.orgnih.gov

Studies have shown that glycosylation can affect various aspects of flavonoid activity, including solubility, stability, and interaction with biological targets. ijper.org For instance, glycosylated flavonoids generally exhibit enhanced water solubility compared to their corresponding aglycones, which can influence their absorption, distribution, metabolism, and excretion. ijper.orgmdpi.com

Research comparing kaempferol and its rhamnosides, including this compound, has provided insights into the impact of glycosylation on specific activities. One study evaluating depigmenting and anti-inflammatory activity found that kaempferol showed higher inhibitory activity regarding depigmentation and nitric oxide (NO) production compared to its rhamnosides, including afzelin (B1665622) (kaempferol 3-rhamnoside) and this compound (kaempferol 3,7-dirhamnoside). nih.gov This suggests that the presence of rhamnose moieties, particularly at both the C-3 and C-7 positions as in this compound, can negatively affect these specific biological activities compared to the aglycone kaempferol. nih.gov

However, the effect of glycosylation is not uniform across all biological activities. In the same study, α-rhamnoisorobin (another rhamnoside of kaempferol) was found to be more potent than kaempferol in NF-κB-mediated luciferase assays, indicating that glycosylation can sometimes enhance specific activities. nih.gov

Furthermore, the position of glycosylation matters. For example, studies on the antidiabetic activity of kaempferol derivatives have suggested that a rhamnosyl unit at the C-3 position is important for higher hypoglycaemic activity. mdpi.com this compound, possessing a rhamnosyl unit at C-3 and C-7, showed higher hypoglycaemic activity compared to derivatives lacking the rhamnosyl unit at C-3. mdpi.com The presence of a rhamnosyl unit at C-7 also appears to be important for this activity. mdpi.com

Molecular docking studies comparing kaempferol and this compound in their interaction with the insulin receptor (IR) β subunit showed that kaempferol had a better docking pose compared to this compound, suggesting differences in their binding potential to this target. nih.gov This highlights how the added sugar moieties in this compound can influence its interaction with specific proteins compared to the less complex aglycone.

Table 1 summarizes some findings on the impact of glycosylation on the biological activities of kaempferol and its rhamnosides.

CompoundGlycosylation PatternDepigmenting Activity (Inhibitory Order)NO Production Inhibition (Inhibitory Order)NF-κB-mediated Luciferase ActivityHypoglycaemic Activity (Relative)Insulin Receptor Binding (Docking Pose)
KaempferolAglyconeHighestHighestLower than α-rhamnoisorobin-Better than this compound
Afzelin3-O-rhamnosideLower than KaempferolLower than Kaempferol---
This compound3,7-di-O-rhamnosideLowestLowest-Higher than some derivativesLower than Kaempferol
α-Rhamnoisorobin?Lower than KaempferolLower than KaempferolHigher than Kaempferol--
Note: Data is synthesized from search results and direct comparisons are not always available across all studies.

Influence of Substituents on Pharmacological Profiles

Beyond glycosylation, other structural features and substituents on the flavonoid skeleton of this compound and its derivatives can influence their pharmacological profiles. The core flavonoid structure, including the presence of a C2-C3 double bond in the C-ring and hydroxyl groups at specific positions (e.g., C-3, C-5, C-7, and C-4' on the A and B rings), is generally considered important for various biological activities, including antidiabetic and anti-inflammatory effects. mdpi.comacs.org

For kaempferol derivatives, including this compound, the hydroxylation pattern on the B-ring plays a role in activity. Studies on glycogen (B147801) phosphorylase inhibition, for instance, highlighted the importance of hydroxyl groups at the 3' and 4' positions of the B-ring. acs.org Kaempferol itself has a hydroxyl group at the 4' position. flybase.orguni.lunih.govnih.gov

The addition of other substituents or modifications to the hydroxyl groups can also alter the pharmacological profile. For example, methylation or glycosylation of hydroxyl groups at certain positions (like C-3' or C-4') can potentially reduce the inhibitory action against AGE production. mdpi.com Conversely, glycosylation at other positions (like C-6 or C-8) might increase activities such as antioxidant and antidiabetic effects, while glycosylation at O-3 and O-7 (as seen in this compound) can influence activities like tyrosinase inhibition and anti-HIV activity. ijper.org

The nature of the attached sugar moiety can also be a factor. While this compound has rhamnose units, other kaempferol glycosides might have glucose or other sugars, leading to different activities. For example, kaempferol-3-neohesperidoside, a glycosylated derivative of kaempferol, has been shown to stimulate glucose uptake in muscle cells. nih.gov

Furthermore, modifications like sulfonation can significantly improve the water solubility of kaempferol-based compounds, which in turn can impact their bioavailability and potentially their pharmacological effects. mdpi.com Sulfated flavonoids have shown various activities, including anti-inflammatory, anticoagulant, and antitumor effects. mdpi.com

In the context of specific targets, molecular docking studies have been used to predict the binding interactions of this compound and its derivatives with proteins. For example, this compound has shown favorable electronic interaction parameters with several SARS-CoV-2 targets, including the Papain-like protease (PLpro) and the Main protease (Mpro), suggesting potential antiviral activity. mdpi.com These interactions are mediated by hydrogen bonds, van der Waals interactions, and π-π stacking with residues in the active site or nearby regions. mdpi.com

Advanced Analytical Methodologies for Kaempferitrin Characterization and Quantification

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for separating kaempferitrin (B1674772) from complex matrices, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), is a widely used technique for the analysis of this compound. HPLC-DAD allows for the separation of this compound based on its physico-chemical properties and its detection by measuring UV-Vis absorbance at specific wavelengths. scielo.brscirp.orgscielo.br

Studies have employed reversed-phase HPLC with C18 columns for this compound analysis. scielo.brscielo.br Mobile phases typically consist of gradients of water (often acidified with formic acid) and organic solvents like acetonitrile (B52724) or methanol. scielo.brscirp.orgscielo.br Detection of this compound is commonly performed at 265 nm, a characteristic absorption wavelength for this flavonoid. scielo.brscirp.org The retention time of this compound is a key parameter for its identification in chromatograms, often confirmed by comparison with a reference standard. scirp.org

HPLC-DAD has been successfully applied for the quantitative evaluation of this compound content in various plant materials, such as the leaves and branches of Uncaria guianensis. scielo.brscielo.br The method involves extracting this compound from the plant matrix, preparing samples, and injecting them into the HPLC system. scielo.br The concentration of this compound is then determined using an external calibration curve prepared with known concentrations of a this compound standard. scielo.brscielo.br

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS, LC-MS/MS, UPLC-Q-TOF-MS/MS)

Coupling liquid chromatography with mass spectrometry (LC-MS/MS) or ultra-high performance liquid chromatography (UPLC) with mass spectrometry (UPLC-MS/MS, UPLC-Q-TOF-MS/MS) provides enhanced sensitivity, selectivity, and structural information for this compound analysis. mdpi.comajol.infoasianpubs.org These techniques are particularly valuable for analyzing complex samples and identifying this compound in the presence of other compounds.

LC-MS/MS and UPLC-MS/MS involve the separation of analytes by liquid chromatography followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer. mdpi.comajol.infonih.gov Electrospray ionization (ESI) is a common ionization technique used for flavonoids like this compound, allowing for the detection of protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). scielo.brresearchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation data that aids in the structural elucidation and confirmation of this compound by yielding characteristic product ions. scielo.brresearchgate.net For instance, the ESI-MS/MS spectrum of this compound ([M+H]⁺ at m/z 579.2) shows fragments corresponding to the loss of rhamnosyl units. researchgate.net

UPLC-Q-TOF-MS/MS offers high resolution and accurate mass measurements, enabling the precise identification and characterization of this compound and other compounds in a sample. ajol.infoasianpubs.org This is particularly useful for comprehensive profiling of the chemical composition of plant extracts or other matrices. ajol.infoasianpubs.org These advanced MS-based methods have been applied to identify this compound as a significant marker compound in various plant species and to analyze flavonoid profiles in complex samples like honey. mdpi.comasianpubs.org

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, UV-Vis)

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound.

UV-Vis spectroscopy is often used in conjunction with HPLC (as in HPLC-DAD) to detect this compound based on its characteristic electronic absorption spectrum. scielo.brscirp.org Flavonoids typically exhibit two major absorption bands in the UV-Vis region: band I (300-380 nm) related to the B-ring cinnamoyl system and band II (230-280 nm) related to the A-ring benzoyl system. researchgate.net Kaempferol (B1673270) derivatives, including this compound, show absorption maxima around 265 nm and 365 nm. scirp.orgresearchgate.netsielc.com The UV spectrum of this compound can help confirm its identity and provides a basis for its detection using UV or DAD detectors in chromatography. scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for the detailed structural elucidation of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the positions of atoms and functional groups within the this compound molecule can be determined. This technique is essential for confirming the structure of isolated this compound and for differentiating it from closely related compounds. scielo.br

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in this compound based on the vibrational modes of the molecule. The FTIR spectrum shows characteristic absorption bands corresponding to groups such as hydroxyl, carbonyl, and aromatic rings, which can help in the identification and characterization of this compound. researchgate.net

Densitometric Analysis (e.g., Thin-Layer Chromatography coupled with ImageJ software)

Densitometric analysis, often performed after Thin-Layer Chromatography (TLC), provides a simple and cost-effective method for the semi-quantitative or quantitative analysis of this compound. tandfonline.comresearchgate.net

TLC separates compounds based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) using a mobile phase. tandfonline.comresearchgate.net After separation, this compound spots can be visualized using UV light or spraying reagents. Densitometric analysis involves measuring the intensity of these spots using a densitometer or image analysis software like ImageJ. tandfonline.comresearchgate.netnih.gov The intensity of the spot is proportional to the amount of this compound present.

TLC coupled with ImageJ software has been used for densitometric analyses of this compound in plant extracts. tandfonline.comresearchgate.net This approach allows for the quantification of this compound by comparing the spot intensity of samples to those of known concentrations of a standard. nih.gov This method can be particularly useful for preliminary evaluation and quality control, offering a low-cost alternative to HPLC for certain applications. tandfonline.comnih.gov

Application as a Chemical Marker for Authentication and Quality Control (e.g., in honeys, plant species)

This compound serves as a valuable chemical marker for the authentication and quality control of various natural products, including honeys and plant species. mdpi.comsemanticscholar.orgcjnmcpu.com

In the context of honey, this compound has been identified as a distinct flavonoid marker for Camellia oleifera honey. mdpi.comnih.gov The presence and concentration of this compound can be used to authenticate the botanical origin of C. oleifera honey and differentiate it from other monofloral or polyfloral honeys. mdpi.comnih.govnih.gov LC-MS/MS methods have been developed for the detection and quantification of this compound in honey samples for this purpose. mdpi.comresearchgate.net

For plant species, this compound can be used as an analytical chemical marker to ensure the identity and quality of plant materials. semanticscholar.org Its presence and characteristic chromatographic profile can help distinguish authentic plant species from adulterants. semanticscholar.orgfrontiersin.org For example, this compound has been identified as an analytical chemical marker for Bauhinia forficata. semanticscholar.org Quantitative analysis of this compound content in plant extracts using techniques like HPLC-DAD can be part of a quality control strategy to ensure consistency and potency of herbal products. scielo.brscielo.brnih.gov Metabolomics approaches utilizing techniques like LC-MS are also instrumental in identifying such chemical markers for quality control and authentication of traditional medicines. cjnmcpu.com

The use of this compound as a chemical marker is based on its consistent presence in a specific source and its distinct analytical characteristics, allowing for its reliable detection and quantification.

Chemical Synthesis and Derivative Development of Kaempferitrin

Development of Synthetic Routes and Methodologies for Kaempferitrin (B1674772)

Synthetic approaches to this compound aim to provide alternative or more efficient methods compared to isolation from natural sources. A short synthesis of this compound has been reported, featuring the synthesis of a protected form of kaempferol (B1673270) with differentiated hydroxyl groups and the first bis-glycosylation of a dihydroxyflavone. This synthetic route facilitates the preparation of derivatives for further investigation into the compound's biological activities. nih.govacs.org

Another reported total synthesis of a triglycosylflavone, structurally related to this compound, was achieved in multiple steps starting from commercially available kaempferol. This synthesis efficiently utilized phase-transfer-catalyzed (PTC) glycosylation for the construction of phenol (B47542) glycosides, a method that can be applied to prepare derivatives for structure-activity relationship studies. researchgate.net

Combinatorial synthesis approaches have also been explored for glycosylated flavonols, including methodologies that could potentially be adapted for this compound synthesis. One such method involves the Algar-Flynn-Oyamada reaction for synthesizing flavonols, which is considered a modular synthetic method using commercially available starting materials, making it suitable for combinatorial synthesis. researchgate.net

The biosynthesis of this compound in plants like Hibiscus cannabinus involves a sub-pathway of phenylpropanoid biosynthesis. Key enzymatic steps include the conversion of phenylalanine to cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL), followed by reactions catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone-3-hydroxylase (F3H), and flavonol synthase (FLS), ultimately leading to kaempferol and then this compound through glycosylation. mdpi.com Studies on gene expression in H. cannabinus suggest that HcFLS may play a significant regulatory role in the this compound biosynthetic pathway. mdpi.com

Methods for preparing kaempferol, the aglycone of this compound, from kaempferol glycosides through hydrolysis using acids, bases, enzymes, or enzyme-producing microbes have also been disclosed. This involves obtaining a plant extract containing kaempferol glycosides and then hydrolyzing the extract to isolate kaempferol. google.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are pursued to explore variations in structure that may lead to altered or improved biological properties. The synthetic routes developed for this compound, particularly those allowing for differentiated protection of hydroxyl groups and bis-glycosylation, are valuable for the preparation of such derivatives. nih.govacs.org

Studies on flavonoid analogues, including those related to kaempferol, have involved modifications to the aglycone structure and glycosylation patterns. For instance, the synthesis and evaluation of novel hydrophobic and lipophilic flavonols have been reported, with some analogues showing enhanced activity compared to naturally occurring flavonols like kaempferol. nih.gov The modification of substituents on the rhamnopyranoside moiety of kaempferol glycosides has also been investigated, leading to derivatives with potentially improved inhibitory activity and pharmacokinetic properties. google.com

The synthesis of flavonoid triazolyl glycosides via Cu(I)-catalyzed azide-alkyne cycloadditions represents another approach to creating flavonoid derivatives with potential biological activities. researchgate.net These synthetic strategies highlight the ongoing efforts to create a diverse range of this compound-related compounds.

Investigation of this compound Complexes (e.g., Metal Ion Complexes)

This compound, like other flavonoids, possesses a chemical structure that facilitates the chelation of various metal ions. farmaciajournal.com The chelation site can vary depending on the position and number of hydroxyl groups on the flavonoid nucleus. farmaciajournal.com The investigation of this compound complexes, particularly with metal ions, is an area of interest due to the potential for altered biological activities upon complexation. silae.itasianpubs.org

Studies have reported the synthesis and evaluation of this compound complexes with metal ions such as copper (Cu), zinc (Zn), cobalt (Co), and cadmium (Cd). silae.itasianpubs.org These binuclear M(II) complexes were synthesized and characterized using techniques such as elemental analysis, infrared spectroscopy, TG-DTG analysis, and mass spectrometry. asianpubs.org

Research has shown that complexation with metal ions can influence the biological effects of flavonoids. For example, this compound metal complexes have been evaluated for their ability to inhibit DNA topoisomerase I (TOPO I). silae.itasianpubs.orgasianpubs.org Studies using agarose (B213101) gel electrophoresis with plasmid DNA have demonstrated that these complexes can significantly affect the performance of DNA TOPO I, potentially promoting DNA helicase or breakage. asianpubs.org The copper complex of this compound, in particular, has been identified as an effective TOPO I inhibitor. asianpubs.org

Furthermore, metal complexation of flavonoids has been shown to impact their antioxidant activity. While studies on kaempferol have shown enhanced radical scavenging efficiency upon coordination with alkaline earth metal ions like Mg(II), Ca(II), Sr(II), and Ba(II), similar investigations specifically detailing the effect of metal complexation on this compound's antioxidant activity were not prominently found in the provided results, although this compound itself is known to be a powerful antioxidant. asianpubs.orgrsc.org

The formation of complexes between this compound and metal ions suggests a potential avenue for developing new compounds with modified or enhanced therapeutic properties. silae.itasianpubs.org

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Therapeutic Potential

Future research on kaempferitrin (B1674772) is expected to delve deeper into its potential for treating a wider spectrum of diseases. While existing studies have highlighted its effects in areas like diabetes, inflammation, and certain cancers researchgate.netsilae.itingentaconnect.com, the exploration of novel biological activities remains a key direction. This includes investigating its potential in other disease models and identifying new therapeutic targets. For instance, research has indicated this compound's protective effects against advanced glycation end product-induced mesangial cell apoptosis and oxidative stress, suggesting its potential in treating diabetic nephropathy mdpi.comnih.gov. Further studies could explore its efficacy in other diabetic complications or related metabolic disorders. The reported antidepressant effects also warrant further investigation to understand the underlying mechanisms and potential clinical applications guidetopharmacology.org. Additionally, the broad antimicrobial and antifungal activities suggest potential for developing new agents against infectious diseases researchgate.netsilae.itcaymanchem.com.

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

A critical area for future research involves elucidating the precise molecular and cellular mechanisms through which this compound exerts its biological effects. While some studies have begun to identify pathways influenced by this compound, such as the Akt/NF-κB pathway in non-small cell lung cancer cells researchgate.net, a comprehensive understanding is still needed. Future research should aim to map the complete network of proteins, enzymes, and signaling cascades modulated by this compound in various cell types and disease contexts. This could involve detailed investigations into its interactions with specific receptors, enzymes (like LOX and COX-2, where this compound has shown inhibitory effects) mdpi.com, and transcription factors. Understanding these intricate mechanisms is crucial for optimizing its therapeutic use and developing more potent analogs. For example, research into its protective effects in diabetic nephropathy suggests involvement of the mitochondrial/cytochrome c-mediated apoptosis pathway mdpi.comnih.gov.

Advanced Delivery Systems Research and Formulation Science (e.g., nano-formulations)

Improving the delivery and bioavailability of this compound is a significant area for future research, particularly through the development of advanced delivery systems like nano-formulations google.com.sg. Flavonoids, including kaempferol (B1673270) glycosides like this compound, can face challenges such as poor water solubility and limited bioavailability, which can hinder their therapeutic efficacy biointerfaceresearch.commdpi.com. Nano-based delivery systems, such as nanoemulsions, nanoparticles, and nanostructured lipid carriers, have shown promise in enhancing the solubility, stability, targeted delivery, and cellular uptake of phytochemicals biointerfaceresearch.commdpi.comresearchgate.net. Research into encapsulating this compound within these systems could lead to improved pharmacokinetic profiles and enhanced therapeutic outcomes in various diseases, including cancer biointerfaceresearch.com and topical infections mdpi.com. Studies on kaempferol, the aglycone of this compound, have already demonstrated the potential of nanoformulations in improving its delivery and efficacy biointerfaceresearch.comresearchgate.net.

Integrated Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)

The application of integrated omics approaches, such as transcriptomics, proteomics, and metabolomics, holds immense potential for future this compound research frontiersin.orgmdpi.comnih.goviarc.fr. These high-throughput techniques can provide a global view of the molecular changes induced by this compound treatment. Transcriptomics can reveal alterations in gene expression, proteomics can identify changes in protein abundance and modification, and metabolomics can profile the metabolic shifts occurring within cells or tissues frontiersin.orgnih.goviarc.fr. By integrating data from these different omics levels, researchers can gain a more comprehensive understanding of this compound's effects on biological systems and identify potential biomarkers of response or resistance frontiersin.orgnih.gov. For instance, a proteomic study on this compound-treated HepG2 cells revealed differential expression of exosomal markers and effects on extracellular vesicle sizes, providing insights into its potential lipid regulating mechanisms mdpi.com. Future studies could utilize multi-omics to explore its effects in other disease models and uncover complex molecular interactions.

Computational and In Silico Approaches (e.g., Network Pharmacology, Molecular Dynamics Simulations, Pharmacokinetic Predictions)

Computational and in silico approaches are becoming increasingly valuable tools in the study of natural compounds like this compound frontiersin.orgpensoft.netnih.gov. Techniques such as network pharmacology, molecular docking, molecular dynamics simulations, and pharmacokinetic predictions can complement experimental studies and provide valuable insights frontiersin.orgpensoft.netnih.govinnovareacademics.in. Network pharmacology can help to identify potential protein targets and signaling pathways modulated by this compound by analyzing complex biological networks frontiersin.orgpensoft.netresearchgate.net. Molecular docking and dynamics simulations can predict the binding affinity and stability of this compound with target proteins at the atomic level frontiersin.orgpensoft.netnih.govinnovareacademics.indovepress.com. In silico pharmacokinetic predictions can estimate its absorption, distribution, metabolism, and excretion properties, aiding in the design of formulation and dosage strategies nih.gov. These computational methods can accelerate the research process by prioritizing potential areas for experimental validation and providing a theoretical framework for understanding this compound's interactions and fate within the body frontiersin.orgpensoft.netnih.gov. Studies have already utilized molecular docking to investigate this compound's interactions with proteins involved in inflammation and apoptosis innovareacademics.in.

Q & A

Q. What experimental models are commonly used to study Kaempferitrin’s hypoglycemic effects?

Methodological Answer:

  • In vitro models : Rat soleus muscle assays for glucose uptake, measured via radiolabeled 14C-glucose. Insulinomimetic effects are compared to insulin controls, with dose-dependent responses (e.g., 15–25 μM) .
  • In vivo models : Streptozotocin-induced diabetic rats, with blood glucose monitored acutely (2–6 hours post-injection) and long-term (7–14 days). This compound is administered intraperitoneally (2.5–25 mg/kg) to assess glucose-lowering efficacy .
  • Key readouts : Glycolytic enzyme activity (e.g., phosphofructokinase), GLUT4 translocation in adipocytes, and serum adiponectin levels .

Q. How is this compound’s cytotoxicity evaluated in cancer research?

Methodological Answer:

  • Cell lines : HeLa (cervical), MDA-MB-231 (breast), and SMMC-7721 (liver) cancer cells, with non-tumorigenic cells (e.g., HaCaT) as controls .
  • Assays : MTT or CCK-8 for viability (IC50 ranges: 45–120 μM in cancer cells), Annexin V/PI staining for apoptosis, and ROS detection via DCFH-DA .
  • Dose optimization : Use dose-response curves (1–50 μM) to balance efficacy and toxicity. Higher concentrations (>25 μM) may reduce viability in normal cells .

Advanced Research Questions

Q. How can molecular docking resolve this compound’s anti-inflammatory and apoptotic mechanisms?

Methodological Answer:

  • Targets : COX-2, TNF-α, PARP, and SIRT1. Use AutoDock Vina or similar tools to calculate binding energies (e.g., -8.8 kcal/mol for COX-2) .
  • Validation : Correlate docking results with in vitro assays (e.g., NO inhibition in RAW 264.7 macrophages) and Western blotting for apoptotic proteins (Bcl-2, Caspase-3) .
  • Contradictions : Address discrepancies in binding affinities across studies by standardizing protein structures (PDB IDs) and docking parameters .

Q. What strategies resolve contradictions in this compound’s immunostimulatory vs. cytotoxic effects?

Methodological Answer:

  • Dose-dependent analysis : At 25 μM, this compound increases murine splenocyte proliferation by 17% but induces apoptosis in HeLa cells at 45 μM .
  • Cell-type specificity : Use flow cytometry to distinguish immune cell activation (e.g., NK cell activity) from cancer cell death .
  • Pathway profiling : Compare transcriptomic data (RNA-seq) from immune cells vs. tumor cells to identify divergent signaling nodes (e.g., PI3K/Akt in immune cells vs. p53 in cancer) .

Q. How can network pharmacology optimize this compound’s anti-liver cancer targets?

Methodological Answer:

  • Database mining : Use SwissTargetPrediction and GeneCards to cross-reference 228 this compound targets with 2,186 liver cancer genes .
  • Hub targets : Validate SIRT1 and TP53 via molecular dynamics simulations (RMSD <2 Å) and in vivo xenografts (tumor volume reduction: 87% at 25 mg/kg) .
  • Pathway enrichment : Perform KEGG analysis to prioritize apoptosis (p21/Bcl-2/Caspase-3) and EMT (E-cadherin/β-catenin) pathways .

Q. What methodologies assess this compound’s role in diabetic nephropathy (DN)?

Methodological Answer:

  • In vitro DN model : AGE-induced oxidative stress in rat glomerular mesangial cells (GMCs). Measure SOD/MDA levels and mitochondrial membrane potential (Δψm) via rhodamine 123 .
  • Mechanistic focus : Western blot for TGF-β1, collagen IV, and cytochrome c release. Use PI3K inhibitors (e.g., wortmannin) to confirm insulin-signaling dependency .
  • In vivo validation : Administer this compound (10 mg/kg/day) to diabetic mice and quantify proteinuria/histopathological changes .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

  • Standardized sourcing : Use HPLC-validated this compound (purity >95%) from academic suppliers (e.g., MedChemExpress) .
  • Assay controls : Include vehicle (DMSO) and positive controls (e.g., insulin for glucose uptake, cisplatin for cytotoxicity) .
  • Data reporting : Follow ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

Q. What omics approaches elucidate this compound’s biosynthesis in plants?

  • Transcriptomics : RNA-seq of Hibiscus cannabinus to identify phenylpropanoid pathway genes (e.g., PAL, CHS) .
  • Metabolomics : LC-MS/MS to quantify this compound accumulation in response to stress (e.g., UV exposure) .
  • CRISPR validation : Knock out candidate genes (e.g., UGT78D1) to confirm glycosylation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.